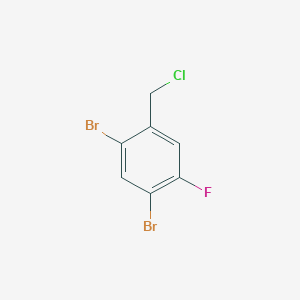
4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride
Descripción general
Descripción
“4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride” is a novel trifluoromethyl pyrimidine derivative . It is part of a group of compounds that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties . Some of these compounds have shown good in vitro antifungal activities and moderate insecticidal activities . They have also indicated certain anticancer activities .
Synthesis Analysis
The synthesis of these compounds involves a four-step reaction . The reactions were stirred at 25°C for 8–10 hours, after which the solvent was evaporated under vacuum and the residue was purified by column chromatography .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving a pyrimidine ring with a trifluoromethyl group . More specific details about the atomic coordinates and displacement parameters can be found in the original research .Chemical Reactions Analysis
These compounds are part of a larger group of nitrogen-containing heterocyclic compounds, which have become a research hotspot in the creation of new pesticides . They have unique biological structures and high target specificity .Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has shown promising results in antifungal activities against a variety of plant pathogens. It’s effective against fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These properties make it a potential candidate for developing new antifungal agents that could be used in agriculture to protect crops from fungal diseases.
Insecticidal Properties
The compound also exhibits moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although its effectiveness is lower than some commercial insecticides, its unique chemical structure could lead to the development of new pest control methods that are more environmentally friendly and target-specific.
Anticancer Potential
In the realm of medical research, this compound has indicated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . While its efficacy is lower compared to established chemotherapy drugs like doxorubicin, it opens up avenues for the synthesis of new anticancer drugs that could potentially have fewer side effects or target cancer cells more effectively.
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity of pharmaceutical compounds . The presence of this group in 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride suggests that it could be used in the design and development of new drugs with improved efficacy and pharmacokinetic properties.
Agricultural Chemical Research
Pyrimidine derivatives are widely used in the creation of pesticides and plant growth regulators . The compound could serve as a lead molecule in the design of new agricultural chemicals that offer high target specificity and environmental compatibility, contributing to sustainable agricultural practices.
Organic Synthesis
As a compound with a complex molecular structure, it can be used in organic chemistry research to develop new synthetic pathways and reactions. Its synthesis involves multiple steps, which can provide insights into reaction mechanisms and the development of new chemical synthesis methods .
Direcciones Futuras
The research on trifluoromethyl pyrimidine derivatives is ongoing, with a focus on their potential antifungal, insecticidal, and anticancer properties . The development of efficient and new pesticides is still an urgent task for scientific researchers . These compounds, due to their unique biological structure and high target specificity, are part of this research effort .
Propiedades
IUPAC Name |
4-[6-(trifluoromethyl)pyrimidin-4-yl]sulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S.ClH/c12-11(13,14)9-5-10(17-6-16-9)20(18,19)8-3-1-7(15)2-4-8;/h1-6H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALZZONRAIVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



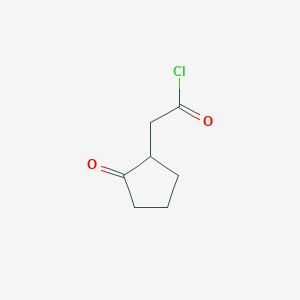
![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
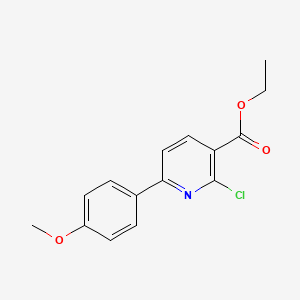
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]isothiourea hydrochloride](/img/structure/B1411108.png)
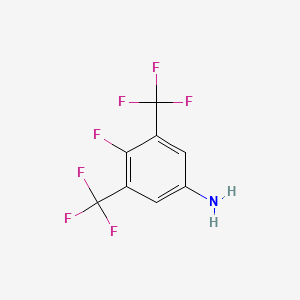

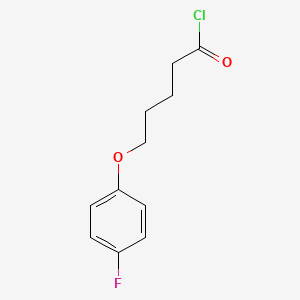
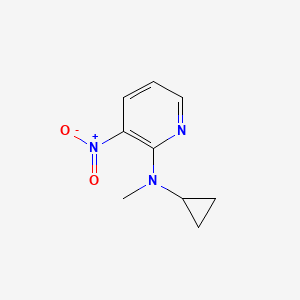
![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)

